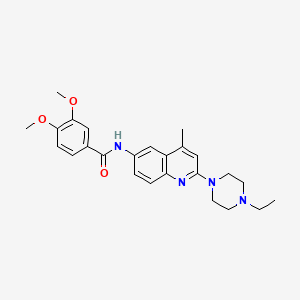
Teicoplanin (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teicoplanin (sodium) is a glycopeptide antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . It is known for its effectiveness in inhibiting bacterial cell wall synthesis, making it a valuable tool in combating resistant bacterial strains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthetic pathway involves the fermentation of this microorganism, followed by extraction and purification processes. The compound consists of a mixture of several closely related molecular species, each with a linear hepta-peptide structure that includes chlorinated hydroxytyrosine units, substituted phenyl-glycine units, and an acyl-glucosamine unit .
Industrial Production Methods
Industrial production of teicoplanin involves large-scale fermentation processes using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including filtration, chromatography, and crystallization, to isolate and purify the active compound .
Análisis De Reacciones Químicas
Types of Reactions
Teicoplanin undergoes several types of chemical reactions, including:
Oxidation: Teicoplanin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the teicoplanin molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of teicoplanin, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
Teicoplanin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Applied in the development of new formulations and delivery systems for antibiotics
Mecanismo De Acción
Teicoplanin exerts its effects by inhibiting the polymerization of peptidoglycan, a critical component of bacterial cell walls . This inhibition prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets of teicoplanin include the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential for cell wall synthesis .
Comparación Con Compuestos Similares
Teicoplanin is often compared to other glycopeptide antibiotics, such as vancomycin. While both compounds share a similar mechanism of action, teicoplanin has several unique features:
Longer Half-Life: Teicoplanin has a longer elimination half-life compared to vancomycin, allowing for less frequent dosing.
Lower Nephrotoxicity: Teicoplanin is associated with a lower risk of nephrotoxicity compared to vancomycin.
Better Tissue Penetration: Teicoplanin has better penetration into certain tissues, making it more effective in treating specific infections.
List of Similar Compounds
- Vancomycin
- Dalbavancin
- Oritavancin
Propiedades
Fórmula molecular |
C130H181Cl2N9NaO37 |
|---|---|
Peso molecular |
2555.8 g/mol |
InChI |
InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1 |
Clave InChI |
KRUKJDHGYCNLLH-FWISXHNISA-N |
SMILES isomérico |
CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
SMILES canónico |
CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)
![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)
![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)





![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)

